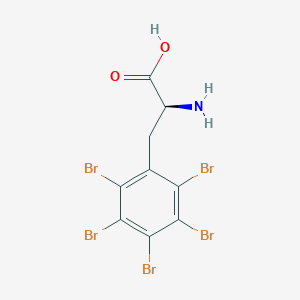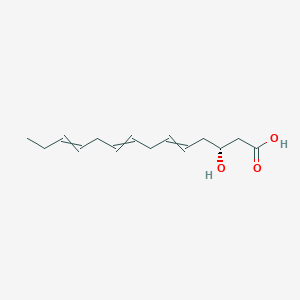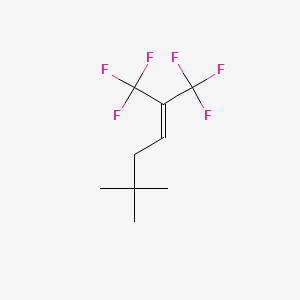![molecular formula C17H15N3O3 B12560718 N-(3-Methoxyphenyl)-N'-[4-(1,3-oxazol-5-yl)phenyl]urea CAS No. 198819-87-3](/img/structure/B12560718.png)
N-(3-Methoxyphenyl)-N'-[4-(1,3-oxazol-5-yl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea typically involves the reaction of 3-methoxyaniline with 4-(1,3-oxazol-5-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of a nitro group can produce an aniline derivative.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: As a precursor for the production of advanced materials or agrochemicals.
作用机制
The mechanism of action of N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
N-(3-Methoxyphenyl)-N’-phenylurea: Lacks the oxazolyl group, which may result in different chemical properties and applications.
N-(4-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea: The position of the methoxy group can influence the compound’s reactivity and biological activity.
N-(3-Methoxyphenyl)-N’-[4-(1,3-thiazol-5-yl)phenyl]urea: The replacement of the oxazole ring with a thiazole ring can alter the compound’s properties.
Uniqueness
N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea is unique due to the presence of both methoxyphenyl and oxazolylphenyl groups, which contribute to its distinct chemical and biological properties
属性
CAS 编号 |
198819-87-3 |
|---|---|
分子式 |
C17H15N3O3 |
分子量 |
309.32 g/mol |
IUPAC 名称 |
1-(3-methoxyphenyl)-3-[4-(1,3-oxazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C17H15N3O3/c1-22-15-4-2-3-14(9-15)20-17(21)19-13-7-5-12(6-8-13)16-10-18-11-23-16/h2-11H,1H3,(H2,19,20,21) |
InChI 键 |
HQLCQQFZMVZMSO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)C3=CN=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


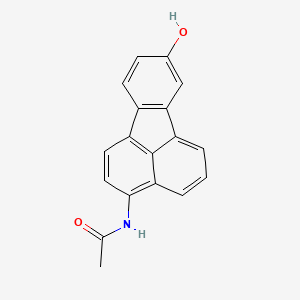

![Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560639.png)
![Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-](/img/structure/B12560644.png)
![4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B12560648.png)
methyl}benzoic acid](/img/structure/B12560650.png)
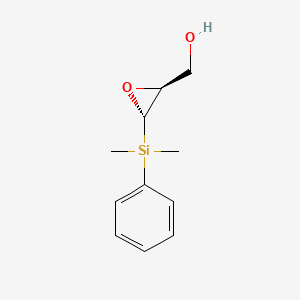
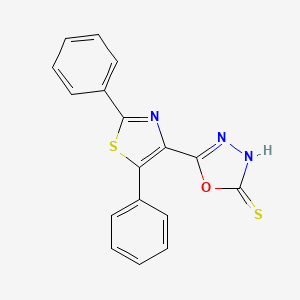


![Trimethyl[3-(pentylsulfanyl)propyl]stannane](/img/structure/B12560681.png)
